

An In-depth Technical Guide to the Physicochemical Properties of N-Ethanolpropanolamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-((2-Hydroxyethyl)amino)propanol

Cat. No.: B098944

[Get Quote](#)

Disclaimer: The term "N-Ethanolpropanolamine" is ambiguous and could refer to several isomers, with the most common being 2-(Propylamino)ethanol. This guide will focus on the properties of 2-(Propylamino)ethanol, also known as N-Propylethanolamine, and will supplement with data from related amino alcohols to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

N-Ethanolpropanolamine and related amino alcohols are bifunctional molecules containing both an amine and a hydroxyl group. This unique structure imparts properties of both classes of compounds, influencing their physical state, solubility, and reactivity. These compounds are typically colorless to pale yellow liquids with a characteristic amine-like odor.[\[1\]](#)

The following tables summarize the key physicochemical properties of 2-(Propylamino)ethanol and the related compound N-Ethylpropylamine for comparative purposes.

Table 1: Physicochemical Properties of 2-(Propylamino)ethanol

Property	Value	Source(s)
Molecular Formula	C5H13NO	[2] [3]
Molecular Weight	103.16 g/mol	[2] [3]
Density	0.9 g/mL at 25 °C	[2]
Boiling Point	182 °C	[2]
Flash Point	78 °C (172.4 °F) - closed cup	
Refractive Index	n _{20/D} 1.4415	[2]
Computed logP	0.2 (estimated)	
Computed pKa	9.8 (estimated)	

Table 2: Physicochemical Properties of N-Ethylpropylamine (for comparison)

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₃ N	[4] [5] [6]
Molecular Weight	87.16 g/mol	[4] [6]
Density	0.72 g/cm ³	[4] [5]
Boiling Point	80-85 °C	[4] [5]
Melting Point	-75 °C (estimate)	[4] [5]
Flash Point	80-85 °C	[5]
pKa	10.76 ± 0.10	[4]
Vapor Pressure	86 hPa at 20 °C	[4] [5]

Synthesis and Reactivity

N-substituted ethanolamines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Their synthesis often involves the reaction of a primary amine with an epoxide or a haloalcohol.

A common method for synthesizing N-Ethanolpropanolamine (specifically, 2-(propylamino)ethanol) involves the reaction of propylamine with ethylene oxide. The nucleophilic amine attacks the epoxide ring, leading to its opening and the formation of the desired amino alcohol.

[Click to download full resolution via product page](#)

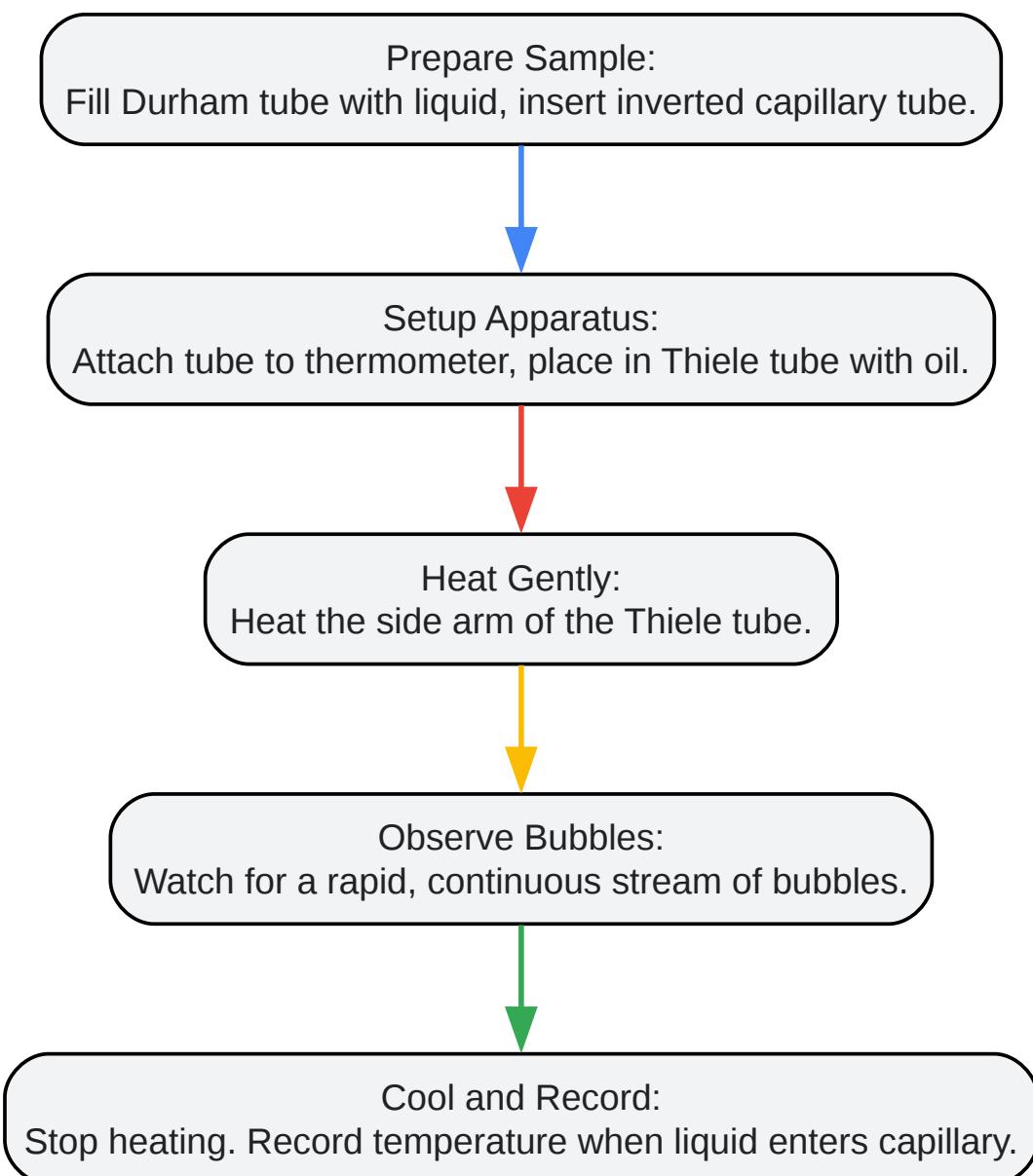
Caption: General synthesis of 2-(Propylamino)ethanol.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application of these compounds in research and development. Below are detailed methodologies for key experimental procedures.

The density of a liquid can be determined by accurately measuring the mass of a known volume.^[7]

Protocol:


- Tare Balance: Place a clean, dry graduated cylinder or pycnometer on a digital balance and tare it to zero.^{[7][8]}
- Measure Volume: Add a precise volume of the N-Ethanolpropanolamine sample (e.g., 20 mL) to the graduated cylinder. Read the volume at the bottom of the meniscus.
- Measure Mass: Weigh the graduated cylinder with the sample and record the mass.^[7]
- Calculate Density: The density (ρ) is calculated using the formula $\rho = m/V$, where 'm' is the mass of the liquid and 'V' is its volume.^[7]

- Temperature Control: Record the temperature of the liquid, as density is temperature-dependent. For higher accuracy, a pycnometer is often used, which is a glass flask with a precisely known volume.[9]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] The Thiele tube method is a common and efficient technique for this measurement.[11]

Protocol (Thiele Tube Method):

- Sample Preparation: Fill a small test tube (Durham tube) to about half-full with the liquid sample.[11]
- Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.[11]
- Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil.[10][11]
- Heating: Gently heat the side arm of the Thiele tube. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. [10][11]
- Boiling Point Reading: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 2-(Propylamino)ethanol | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethylpropylamine | 20193-20-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-Ethanolpropanolamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098944#physicochemical-properties-of-n-ethanolpropanolamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com